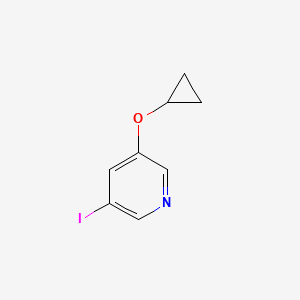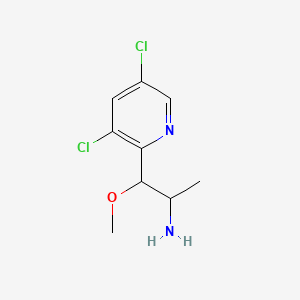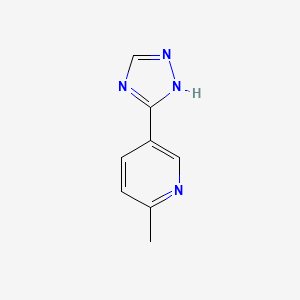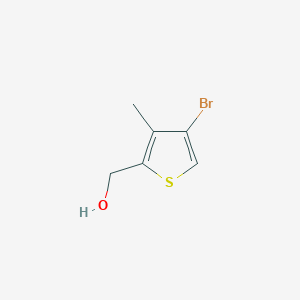
(4-Bromo-3-methylthiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-methylthiophen-2-yl)methanol is an organic compound with the molecular formula C6H7BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a hydroxymethyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylthiophen-2-yl)methanol typically involves the bromination of 3-methylthiophene followed by a hydroxymethylation reaction. One common method includes:
Bromination: 3-methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylthiophene.
Hydroxymethylation: The brominated product is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(4-Bromo-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield 3-methylthiophen-2-ylmethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Major Products
Oxidation: 4-Bromo-3-methylthiophene-2-carboxaldehyde or 4-Bromo-3-methylthiophene-2-carboxylic acid.
Reduction: 3-Methylthiophen-2-ylmethanol.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
(4-Bromo-3-methylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Bromo-3-methylthiophen-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
(4-Bromo-3-methylthiophen-2-yl)methanol can be compared with other similar compounds such as:
3-Methylthiophen-2-ylmethanol: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-methylthiophen-3-ylmethanol:
4-Bromo-3-methylthiophene: Lacks the hydroxymethyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C6H7BrOS |
|---|---|
分子量 |
207.09 g/mol |
IUPAC名 |
(4-bromo-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H7BrOS/c1-4-5(7)3-9-6(4)2-8/h3,8H,2H2,1H3 |
InChIキー |
RBOBOTATYFMHMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



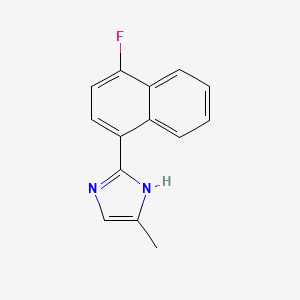
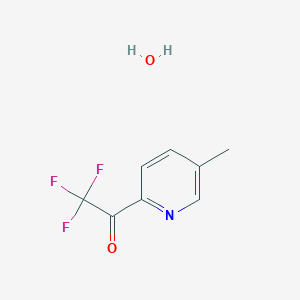
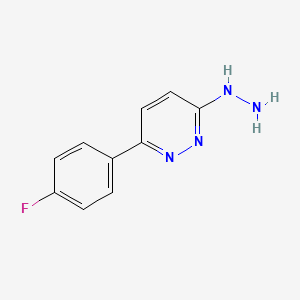
![(2-Phenylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B13675105.png)
![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)




